Dicirenone

Beschreibung

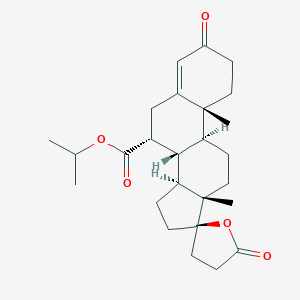

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O5/c1-15(2)30-23(29)18-14-16-13-17(27)5-9-24(16,3)19-6-10-25(4)20(22(18)19)7-11-26(25)12-8-21(28)31-26/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19+,20+,22-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVPAYPBMZMHJO-IMNLCBETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023456 | |

| Record name | 3-(3-Oxo-7alpha-carboxyisopropyl-17beta-hydroxy-4-androstene-17alpha yl)propionic acid gamma lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41020-79-5 | |

| Record name | Dicirenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41020-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicirenone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Oxo-7alpha-carboxyisopropyl-17beta-hydroxy-4-androstene-17alpha yl)propionic acid gamma lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8K306YKSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dicirenone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicirenone (developmental code name SC-26304) is a synthetic, steroidal molecule belonging to the spirolactone group.[1][2] Developed in 1974, it was initially investigated as a diuretic and antihypertensive agent due to its properties as a mineralocorticoid receptor antagonist.[1] Although it never reached the market, its mechanism of action provides valuable insights into the structure-activity relationships of spirolactone derivatives. This technical guide offers an in-depth exploration of the core mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the mineralocorticoid receptor (MR). The MR, a member of the nuclear receptor superfamily, is activated by the steroid hormone aldosterone (B195564). Upon binding aldosterone, the MR translocates to the nucleus, where it regulates the transcription of genes involved in sodium and potassium homeostasis, ultimately influencing blood pressure and fluid balance.

This compound, by binding to the MR, prevents aldosterone from activating the receptor, thereby inhibiting the downstream signaling cascade. This blockade of the mineralocorticoid receptor leads to a diuretic and antihypertensive effect.

Inhibition of Aldosterone Biosynthesis

In addition to its direct receptor antagonism, this compound has been shown to inhibit the biosynthesis of aldosterone. Research by Netchitailo and colleagues in 1985 demonstrated that this compound (referred to as SC 26304) exhibits a potent inhibitory effect on aldosterone production in vitro.[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for this compound's activity.

| Parameter | Value | Compound | Species/System | Reference |

| IC50 (Aldosterone Biosynthesis Inhibition) | 1.5 x 10⁻⁷ M | This compound (SC 26304) | Frog Adrenal Glands | Netchitailo et al., 1985 |

| Relative Antiandrogenic Activity | Reduced affinity compared to other spirolactones | This compound | Not Specified | Wikipedia |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a mineralocorticoid receptor antagonist.

Experimental Protocols

The following sections detail the likely methodologies employed in the key experiments cited, based on standard practices of the era and available information.

Inhibition of Aldosterone Biosynthesis (Netchitailo et al., 1985)

Objective: To determine the in vitro inhibitory potency of this compound (SC 26304) and other mineralocorticoid antagonists on aldosterone biosynthesis.

Methodology:

-

Tissue Preparation: Adrenal glands were likely obtained from frogs. The tissue would have been dissected and prepared as slices or dispersed cells for in vitro incubation.

-

Incubation: The adrenal preparations were incubated in a suitable physiological buffer.

-

Treatment: Various concentrations of this compound (SC 26304) were added to the incubation medium. A control group without the antagonist was also included.

-

Stimulation: Aldosterone production was likely stimulated by adding a secretagogue such as angiotensin II or potassium to the incubation medium.

-

Extraction: After the incubation period, the medium was collected, and steroids, including aldosterone, were extracted using an organic solvent (e.g., dichloromethane).

-

Quantification: The amount of aldosterone produced was quantified, likely using radioimmunoassay (RIA), a common and sensitive method at the time.

-

Data Analysis: The concentration of this compound that caused a 50% inhibition of aldosterone production (IC50) was calculated from the dose-response curve.

Workflow for Aldosterone Biosynthesis Inhibition Assay

Mineralocorticoid and Androgen Receptor Binding Assays

Objective: To determine the binding affinity of this compound for the mineralocorticoid and androgen receptors.

Methodology:

-

Receptor Preparation: Cytosolic fractions containing the mineralocorticoid or androgen receptors were prepared from target tissues (e.g., rat kidney for MR, rat prostate for AR).

-

Radioligand: A radiolabeled ligand with high affinity for the receptor of interest (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR) was used.

-

Competitive Binding: The radioligand was incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand were separated, typically by dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that displaced 50% of the specifically bound radioligand (IC50) was determined. The relative binding affinity (RBA) was then calculated by comparing the IC50 of this compound to that of a reference compound (e.g., aldosterone for MR, dihydrotestosterone (B1667394) for AR).

Pharmacological Profile and Off-Target Effects

Like other spirolactones, this compound is known to possess antiandrogen activity, though with a reportedly reduced affinity compared to its predecessors. This off-target effect is a common characteristic of this class of compounds and is attributed to their structural similarity to androgens, allowing them to bind to the androgen receptor and act as antagonists.

Conclusion

This compound is a potent mineralocorticoid receptor antagonist that also inhibits aldosterone biosynthesis. Its well-defined mechanism of action, coupled with its secondary antiandrogenic properties, positions it as an important reference compound in the study of spirolactone derivatives and the development of more selective mineralocorticoid receptor antagonists. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers in the fields of pharmacology and drug development.

References

An In-depth Technical Guide to Dicirenone (SC-26304)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicirenone, also known as SC-26304 and 7α-carboxyisopropylspirolactone, is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone group.[1] Developed in the mid-1970s as a potential diuretic and antihypertensive agent, it functions as a competitive antagonist of the mineralocorticoid receptor (MR) and also exhibits antiandrogenic properties, albeit with a reportedly reduced affinity for the androgen receptor (AR) compared to other spirolactones.[1] Although it showed promising activity in preclinical studies, this compound was never commercially marketed. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, mechanism of action, and the signaling pathways it modulates. Due to its developmental stage, publicly available quantitative data on its receptor binding affinity and functional potency are limited.

Chemical and Physical Properties

This compound is a derivative of spironolactone (B1682167) with a carboxyisopropyl group at the 7α position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | [1] |

| Synonyms | SC-26304, 7α-Carboxyisopropylspirolactone, 17α-Hydroxy-3-oxopregn-4-ene-7α,21-dicarboxylic acid γ-lactone 1-isopropyl ester | [1] |

| CAS Number | 41020-79-5 | [1] |

| Molecular Formula | C₂₆H₃₆O₅ | |

| Molar Mass | 428.569 g·mol⁻¹ |

Mechanism of Action

This compound exerts its pharmacological effects through the modulation of two primary signaling pathways: the mineralocorticoid receptor pathway and the androgen receptor pathway.

Mineralocorticoid Receptor Antagonism

This compound's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor. Aldosterone (B195564), the principal endogenous mineralocorticoid, plays a crucial role in the regulation of blood pressure and electrolyte balance. Upon binding to the cytoplasmic MR, aldosterone induces a conformational change, leading to the dissociation of heat shock proteins and the translocation of the receptor-ligand complex into the nucleus. Within the nucleus, this complex binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.

By competitively binding to the MR, this compound prevents the binding of aldosterone and the subsequent transcriptional activation. This inhibition of MR signaling leads to a decrease in sodium and water retention and an increase in potassium retention, resulting in its diuretic and antihypertensive effects. Preclinical studies have shown that this compound effectively inhibits the in vivo effects of aldosterone on urinary K+:Na+ ratios.

Androgen Receptor Antagonism

Similar to other spirolactones, this compound also acts as an antagonist at the androgen receptor. Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR, which then translocates to the nucleus and regulates the expression of genes involved in the development and maintenance of male characteristics. By blocking the AR, this compound can interfere with these processes. However, it has been reported to have a relatively reduced affinity for the androgen receptor compared to other compounds in the same class.

Biological Activity and Quantitative Data

While detailed quantitative data for this compound is scarce in the public domain, some key findings from preclinical studies provide insight into its potency and efficacy.

| Parameter | Finding | Species/Model | Reference |

| Mineralocorticoid Receptor Binding | Cytoplasmic binding of [³H]this compound (as [³H]spirolactone SC-26304) to renal MR was of a "similar in magnitude" to that of [³H]aldosterone. | Rat Kidney Cytosol | |

| In Vivo Aldosterone Antagonism | This compound inhibited the effects of aldosterone on urinary K+:Na+ ratios. | Rat | |

| Oral and Subcutaneous Activity | Showed good oral and subcutaneous activity with a Minimum Effective Dose (MED) of ≤ 0.41 mg. | Not specified | |

| Androgen Receptor Binding | Possesses antiandrogen activity with "relatively reduced affinity" compared to other spirolactones. | Not specified |

Signaling Pathway Diagrams

To visualize the mechanisms of action of this compound, the following diagrams illustrate the mineralocorticoid and androgen receptor signaling pathways and the points of inhibition by this compound.

Caption: Mineralocorticoid Receptor Signaling Pathway and Inhibition by this compound.

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, a general protocol for a competitive radioligand binding assay to determine the affinity of a compound for the mineralocorticoid receptor is provided below as a representative methodology.

Mineralocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Cytosolic fraction from rat kidney homogenate or cells expressing recombinant human MR.

-

Radioligand: [³H]Aldosterone.

-

Test Compound: this compound (SC-26304) at various concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled aldosterone.

-

Assay Buffer: e.g., Tris-HCl buffer with additives to maintain protein stability.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen receptor source by homogenization and ultracentrifugation.

-

Assay Setup: In a series of tubes, add a constant amount of the receptor preparation.

-

Competitive Binding:

-

To a set of "total binding" tubes, add the assay buffer and [³H]Aldosterone.

-

To a set of "non-specific binding" tubes, add a high concentration of unlabeled aldosterone and [³H]Aldosterone.

-

To a series of "competition" tubes, add increasing concentrations of this compound and a constant concentration of [³H]Aldosterone.

-

-

Incubation: Incubate all tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding of [³H]Aldosterone as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Aldosterone) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Synthesis

A detailed, step-by-step synthesis protocol for this compound (SC-26304) is not explicitly available in the reviewed literature. However, based on the synthesis of other 7α-carboalkoxy spirolactones, a plausible synthetic route can be outlined. The synthesis of a variety of esters of 17-hydroxy-3-oxo-17α-pregn-4-ene-7α,21-dicarboxylic acid-γ-lactone has been described starting from the corresponding 3-oxo-4,6-diene steroid.

A likely synthetic pathway would involve the introduction of the 7α-carboxy group to a spirolactone steroid intermediate, followed by esterification with isopropanol (B130326) to yield this compound.

Caption: Plausible Synthetic Workflow for this compound.

Conclusion

This compound (SC-26304) is a potent, steroidal mineralocorticoid receptor antagonist with additional antiandrogenic activity. Preclinical data indicates its efficacy as an aldosterone antagonist. However, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available quantitative binding and functional data. The information presented in this guide, compiled from the existing scientific literature, provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further investigation would be required to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of 7α-Carboxyisopropylspirolactone

For Researchers, Scientists, and Drug Development Professionals

This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms to aid in comprehension and practical application in a research and development setting.

Synthetic Strategy Overview

The proposed synthesis of 7α-carboxyisopropylspirolactone is envisioned as a three-stage process, commencing with the preparation of the key intermediate, canrenone (B1668266). This is followed by a stereoselective Michael addition of a protected carboxyisopropyl nucleophile to the 7α-position of canrenone. The final stage involves the deprotection of the carboxyl group to yield the target molecule.

Caption: Proposed overall synthetic pathway for 7α-carboxyisopropylspirolactone.

Stage 1: Synthesis of Canrenone

Canrenone (17α-(2-carboxyethyl)-17β-hydroxyandrosta-4,6-dien-3-one lactone) serves as the crucial starting material for the introduction of the 7α-substituent. Its synthesis from 4-androstenedione is a well-established process in steroid chemistry. The following protocol is a composite of methodologies described in the patent literature.

Experimental Protocol: Synthesis of Canrenone from 4-Androstenedione

This synthesis involves a four-step sequence: ethynylation, hydrogenation, oxidative cyclization, and dehydrogenation.

Step 1: Ethynylation of 4-Androstenedione

-

To a solution of potassium acetylide in a suitable solvent (e.g., liquid ammonia (B1221849) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-androstenedione (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise at a low temperature (-78 °C to -40 °C).

-

Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a proton source, such as ammonium (B1175870) chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude 17α-ethynyl-17β-hydroxyandrost-4-en-3-one.

Step 2: Hydrogenation of the Ethynyl Group

-

Dissolve the crude product from the previous step in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).

-

Add a hydrogenation catalyst, for instance, 5% palladium on calcium carbonate (Lindlar's catalyst), to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or gas chromatography (GC) for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the crude 17α-vinyl-17β-hydroxyandrost-4-en-3-one.

Step 3: Oxidative Cyclization to form the Spirolactone

-

Dissolve the crude vinyl steroid in a suitable solvent mixture, such as dichloromethane (B109758) and methanol (B129727).

-

Cool the solution to 0 °C and treat it with an oxidizing agent. A common choice is a two-phase system with potassium permanganate (B83412) in an aqueous sodium hydroxide (B78521) solution.

-

Stir the reaction vigorously. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Once the reaction is complete, quench any excess oxidant with a reducing agent like sodium bisulfite.

-

Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to give the crude spirolactone, 17α-(2-carboxyethyl)-17β-hydroxyandrost-4-en-3-one lactone.

Step 4: Dehydrogenation to Canrenone

-

Dissolve the crude spirolactone in a suitable solvent, such as dichloromethane or dioxane.

-

Add a dehydrogenating agent. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with an aqueous solution of sodium sulfite (B76179) to remove excess DDQ and its hydroquinone.

-

Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/hexane) to afford pure canrenone.

| Step | Reactants | Reagents | Solvent | Typical Yield (%) |

| 1. Ethynylation | 4-Androstenedione | Potassium Acetylide | THF/Liquid NH₃ | 85-95 |

| 2. Hydrogenation | 17α-ethynyl-17β-hydroxyandrost-4-en-3-one | H₂, Pd/CaCO₃ | Ethanol | 90-98 |

| 3. Oxidative Cyclization | 17α-vinyl-17β-hydroxyandrost-4-en-3-one | KMnO₄, NaOH | CH₂Cl₂/MeOH | 70-85 |

| 4. Dehydrogenation | Spirolactone Intermediate | DDQ or Chloranil | Dichloromethane | 80-90 |

Table 1: Summary of reagents and typical yields for the synthesis of Canrenone.

Stage 2: Stereoselective Michael Addition

This is the pivotal step in the synthesis, where the carboxyisopropyl group is introduced at the 7α-position of canrenone. A Michael addition using a Gilman reagent (a lithium diorganocuprate) is proposed to achieve the desired stereoselectivity. The bulky steroid nucleus is expected to direct the incoming nucleophile to the α-face of the molecule.

Caption: Proposed mechanism for the Michael addition to canrenone.

Proposed Experimental Protocol: Michael Addition

Preparation of the Gilman Reagent:

-

To a solution of isopropyl isobutyrate (2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (2.0 eq) in THF dropwise. Stir for 30 minutes to generate the lithium enolate.

-

In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C.

-

Slowly add the freshly prepared lithium enolate solution to the CuI suspension. Allow the mixture to stir at -78 °C for 1 hour to form the lithium di(isopropyl isobutyrate)cuprate reagent.

Michael Addition Reaction:

-

Dissolve canrenone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

-

Slowly add the freshly prepared Gilman reagent to the canrenone solution via cannula.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction time can vary from 1 to 6 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane/ethyl acetate as the eluent to isolate the desired 7α-substituted product.

| Parameter | Condition |

| Michael Donor | Lithium di(isopropyl isobutyrate)cuprate |

| Michael Acceptor | Canrenone |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Quenching Agent | Saturated aq. NH₄Cl |

| Purification | Silica Gel Column Chromatography |

Table 2: Proposed reaction conditions for the stereoselective Michael addition.

Stage 3: Deprotection of the Isopropyl Ester

The final step is the hydrolysis of the isopropyl ester to yield the free carboxylic acid, 7α-carboxyisopropylspirolactone. Care must be taken to employ conditions that do not lead to the opening of the γ-lactone ring. A mild, base-catalyzed hydrolysis is proposed.

Experimental Protocol: Deprotection

-

Dissolve the purified isopropyl ester from the previous step in a mixture of methanol and water.

-

Add a mild base, such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃), to the solution.

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

-

Upon completion, carefully acidify the reaction mixture to a pH of approximately 4-5 with a dilute acid (e.g., 1 M HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product can be further purified by recrystallization or flash chromatography to yield pure 7α-carboxyisopropylspirolactone.

| Reagent | Solvent | Temperature | Work-up |

| LiOH or K₂CO₃ | Methanol/Water | Room Temperature | Acidification and Extraction |

Table 3: Proposed conditions for the deprotection of the isopropyl ester.

Characterization

The structure and purity of the final product, 7α-carboxyisopropylspirolactone, as well as all intermediates, should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry. The coupling constants of the proton at C-7 can provide information about its axial (α) orientation.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the γ-lactone, carboxylic acid, and α,β-unsaturated ketone.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used in this synthesis are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The synthetic route and experimental protocols described in this technical guide are proposed based on established chemical principles and literature precedents for similar transformations. These procedures have not been experimentally validated for the specific synthesis of 7α-carboxyisopropylspirolactone and should be performed by qualified personnel in a suitable laboratory setting. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Dicirenone: A Technical Guide to a Novel Mineralocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicirenone (developmental code SC-26304) is a steroidal lactone derivative that acts as a competitive antagonist of the mineralocorticoid receptor (MR).[1] Developed as a potential diuretic and antihypertensive agent, it belongs to the same spirolactone class as spironolactone (B1682167). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity and selectivity are presented, alongside detailed descriptions of relevant in vitro and in vivo experimental protocols. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding.

Introduction

The mineralocorticoid receptor (MR) is a crucial regulator of electrolyte and water balance, primarily through its activation by aldosterone (B195564) in epithelial tissues like the kidney.[2][3] However, the MR is also expressed in non-epithelial tissues, including the heart, vasculature, and brain, where its overactivation is implicated in the pathophysiology of cardiovascular diseases such as hypertension and heart failure.[4][5] Antagonism of the MR has emerged as a key therapeutic strategy in managing these conditions.

This compound, also known as 7α-carboxyisopropylspirolactone, is a synthetic steroidal antimineralocorticoid developed in the 1970s. While it was never commercially marketed, its study provides valuable insights into the structure-activity relationships of spirolactone-based MR antagonists. This guide synthesizes the available technical information on this compound for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a derivative of spironolactone with a distinct chemical structure that influences its receptor binding and pharmacological activity.

| Property | Value | Reference |

| IUPAC Name | propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

| Molecular Formula | C26H36O5 | |

| Molecular Weight | 428.57 g/mol | |

| CAS Number | 41020-79-5 | |

| Synonyms | SC-26304, 7α-Carboxyisopropylspirolactone |

Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound functions as a competitive antagonist at the mineralocorticoid receptor. In the absence of an antagonist, aldosterone binds to the cytoplasmic MR, which is associated with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the MR-aldosterone complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to hormone response elements (HREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes. These genes, such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase, are involved in sodium and water reabsorption.

This compound, by competitively binding to the MR, prevents the binding of aldosterone and the subsequent transcriptional activation, thereby inhibiting the downstream effects of MR signaling.

Pharmacological Profile

The pharmacological profile of an MR antagonist is defined by its binding affinity for the MR and its selectivity over other steroid receptors.

Binding Affinity

| Compound | Relative Binding Affinity (%) for Mineralocorticoid Receptor |

| Aldosterone | 100 |

| This compound (SC-26304) | 20 |

| Spironolactone | 24 |

Data adapted from Funder JW, et al. (1975).

Selectivity Profile

This compound, like other spirolactones, exhibits some affinity for other steroid hormone receptors, which can lead to off-target effects. Although specific quantitative data is scarce, it has been reported to have reduced antiandrogen activity compared to spironolactone. The table below provides a qualitative comparison based on available information for related compounds.

| Receptor | This compound (SC-26304) | Spironolactone | Eplerenone | Finerenone |

| Mineralocorticoid Receptor (MR) | Antagonist | Antagonist | Antagonist | Antagonist |

| Androgen Receptor (AR) | Weak Antagonist | Antagonist | Very Weak Antagonist | No significant activity |

| Progesterone Receptor (PR) | Weak Agonist/Antagonist | Agonist | Very Weak Antagonist | No significant activity |

| Glucocorticoid Receptor (GR) | Very Weak Antagonist | Weak Antagonist | No significant activity | No significant activity |

This table is a qualitative summary based on the known properties of spirolactones and newer generation MRAs.

Experimental Protocols

The characterization of this compound as a mineralocorticoid receptor antagonist involves a series of in vitro and in vivo experiments. The following sections detail the methodologies for key assays.

In Vitro Assays

This assay determines the binding affinity of a compound to the mineralocorticoid receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the relative binding affinity of this compound for the mineralocorticoid receptor.

Materials:

-

[³H]-Aldosterone (radioligand)

-

Kidney cytosol preparation (source of mineralocorticoid receptors) from adrenalectomized rats

-

This compound and other unlabeled competitor ligands

-

Dextran-coated charcoal

-

Scintillation counter

Protocol:

-

Prepare kidney cytosol from adrenalectomized rats to obtain a source of mineralocorticoid receptors.

-

Incubate a fixed concentration of [³H]-aldosterone with the kidney cytosol preparation in the presence of increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by adding a dextran-coated charcoal suspension and centrifuging. The charcoal adsorbs the free [³H]-aldosterone.

-

Measure the radioactivity of the supernatant, which contains the [³H]-aldosterone bound to the receptor, using a scintillation counter.

-

Plot the percentage of bound [³H]-aldosterone against the concentration of this compound to determine the IC50 value (the concentration of this compound that displaces 50% of the bound radioligand).

-

Calculate the relative binding affinity (RBA) of this compound compared to aldosterone (RBA = [IC50 of aldosterone / IC50 of this compound] x 100).

This functional assay measures the ability of a compound to antagonize aldosterone-induced gene transcription.

Objective: To assess the functional antagonist activity of this compound on the mineralocorticoid receptor.

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Expression vector for the human mineralocorticoid receptor

-

Reporter vector containing a luciferase gene under the control of a hormone response element (HRE)

-

Transfection reagent

-

Aldosterone

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Co-transfect the mammalian cells with the MR expression vector and the HRE-luciferase reporter vector.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a fixed concentration of aldosterone (agonist) in the presence of increasing concentrations of this compound.

-

Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence produced by the luciferase enzyme using a luminometer.

-

Plot the luminescence signal against the concentration of this compound to determine the IC50 value for the inhibition of aldosterone-induced luciferase activity.

In Vivo Models

This model is used to evaluate the antihypertensive effects of mineralocorticoid receptor antagonists in a state of mineralocorticoid excess.

Objective: To assess the ability of this compound to prevent or reverse hypertension induced by DOCA-salt administration.

Protocol:

-

Use young adult male rats (e.g., Sprague-Dawley or Wistar).

-

Perform a unilateral nephrectomy to enhance the hypertensive response.

-

Implant a slow-release pellet of deoxycorticosterone acetate (B1210297) (DOCA) subcutaneously or administer regular DOCA injections.

-

Provide the rats with drinking water containing 1% NaCl (saline).

-

Monitor blood pressure regularly using a tail-cuff method or telemetry.

-

Administer this compound orally or via another appropriate route to a treatment group of rats. A control group receives a vehicle.

-

Compare the blood pressure, and other relevant parameters like cardiac hypertrophy and renal fibrosis, between the this compound-treated group and the control group over the course of the study.

This surgical model induces myocardial infarction, leading to heart failure, and is used to evaluate the effects of therapeutic agents on cardiac remodeling and function.

Objective: To investigate the potential of this compound to attenuate adverse cardiac remodeling and improve cardiac function following a myocardial infarction.

Protocol:

-

Anesthetize adult rats and perform a thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery to induce a myocardial infarction in the left ventricle.

-

Allow the animals to recover.

-

Administer this compound or a vehicle to different groups of rats starting at a specified time post-ligation.

-

After a predetermined period (e.g., 4-8 weeks), assess cardiac function using echocardiography to measure parameters such as ejection fraction and fractional shortening.

-

At the end of the study, euthanize the animals and harvest the hearts for histological analysis to quantify infarct size, cardiac fibrosis, and hypertrophy.

Conclusion

This compound is a steroidal mineralocorticoid receptor antagonist with a binding affinity for the MR that is comparable to that of spironolactone. While it was not developed for clinical use, the study of this compound and its analogs has contributed to the understanding of the structure-activity relationships of spirolactone-based MR antagonists. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of novel MR antagonists, from initial receptor binding and functional assays to in vivo models of hypertension and heart failure. Further research into the selectivity profiles and in vivo efficacy of compounds like this compound can inform the development of next-generation MRAs with improved therapeutic profiles for cardiovascular diseases.

References

- 1. Coronary artery ligation in rats [bio-protocol.org]

- 2. ijvets.com [ijvets.com]

- 3. ahajournals.org [ahajournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Molecular modifications of anti-aldosterone compounds: effects on affinity of spirolactones for renal aldosterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiandrogenic Profile of Dicirenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicirenone (also known as SC-26304 and 7α-carboxyisopropylspirolactone) is a synthetic steroidal molecule belonging to the spirolactone class of compounds.[1] Developed in 1974, it was primarily investigated for its potential as a diuretic and antihypertensive agent due to its potent antimineralocorticoid activity.[1] As with other spirolactones, such as spironolactone, this compound also exhibits antiandrogenic properties, although it is generally characterized as having a reduced affinity for the androgen receptor (AR) in comparison.[1] Despite its synthesis and initial evaluation, this compound was never commercially marketed.[1] This document aims to provide a comprehensive technical guide on the antiandrogenic activity of this compound, compiling available data, outlining potential mechanisms of action, and detailing relevant experimental methodologies.

Core Antiandrogenic Activity

This compound's antiandrogenic effects are primarily attributed to its ability to act as a competitive antagonist at the androgen receptor. By binding to the AR, it prevents or reduces the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that mediate androgenic responses in target tissues.

Signaling Pathway and Mechanism of Action

The mechanism of antiandrogenic action of spirolactone derivatives like this compound involves the direct blockade of the androgen receptor. The following diagram illustrates the generalized signaling pathway.

Caption: Generalized Androgen Receptor Signaling and Site of this compound's Antagonistic Action.

Experimental Protocols

While specific experimental data for this compound is scarce, the following methodologies are standard for evaluating the antiandrogenic activity of novel compounds and would have likely been employed in its assessment.

Androgen Receptor Binding Assay

This in vitro assay quantifies the affinity of a compound for the androgen receptor.

-

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the androgen receptor.

-

Methodology:

-

Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat ventral prostate) or cells overexpressing the human androgen receptor.

-

Radioligand: A radiolabeled androgen, typically [3H]-dihydrotestosterone ([3H]-DHT), is used as the tracer.

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Bound and unbound radioligand are separated using methods like dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for an Androgen Receptor Binding Assay.

In Vitro Reporter Gene Assay

This cell-based assay measures the functional consequence of androgen receptor binding.

-

Objective: To determine if this compound can inhibit androgen-induced gene transcription.

-

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., PC-3, HEK293) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).

-

Treatment: The transfected cells are treated with a known androgen (e.g., DHT) in the presence and absence of varying concentrations of this compound.

-

Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: A decrease in reporter gene activity in the presence of this compound indicates antagonistic activity. A dose-response curve is generated to determine the IC50.

-

In Vivo Hershberger Assay

This is a short-term in vivo screening assay in rats to assess (anti)androgenic activity.

-

Objective: To evaluate the ability of this compound to inhibit the growth of androgen-dependent tissues in a living organism.

-

Methodology:

-

Animal Model: Peripubertal castrated male rats are used.

-

Dosing: The animals are treated daily with a reference androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues. Concurrently, different groups of animals are treated with varying doses of this compound.

-

Tissue Collection: After a set period (typically 10 days), the animals are euthanized, and key androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani and bulbocavernosus muscles, and glans penis) are dissected and weighed.

-

Data Analysis: A statistically significant reduction in the weight of these tissues in the groups receiving this compound compared to the group receiving the androgen alone indicates antiandrogenic activity.

-

Summary and Conclusion

This compound is a spirolactone derivative with recognized antiandrogenic properties, acting as a competitive antagonist of the androgen receptor. While it was synthesized and evaluated in the 1970s, a lack of publicly available, detailed quantitative data on its potency and efficacy limits a full characterization of its antiandrogenic profile. The experimental protocols described herein represent the standard methodologies that would be necessary to thoroughly elucidate the antiandrogenic activity of this compound or any novel steroidal compound. Further research, potentially through the declassification of historical pharmaceutical company archives or resynthesis and re-evaluation, would be required to provide the in-depth quantitative understanding sought by today's researchers and drug development professionals.

References

Dicirenone: A Technical Overview of a Spirolactone-Based Mineralocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Chemical Identity

IUPAC Name: Propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate[1][2]

Synonyms:

-

SC-26304[2]

-

7α-Carboxyisopropylspirolactone[2]

-

17α-Hydroxy-3-oxopregn-4-ene-7α,21-dicarboxylic acid γ-lactone 1-isopropyl ester[1]

-

Dicirenona

-

Dicirenonum

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C26H36O5 | |

| Molar Mass | 428.569 g·mol−1 | |

| CAS Number | 41020-79-5 |

Mechanism of Action

Dicirenone functions as a competitive antagonist of the mineralocorticoid receptor (MR). By binding to the MR, it prevents the endogenous mineralocorticoid, aldosterone (B195564), from binding and activating the receptor. This inhibition blocks the downstream signaling pathways that lead to the expression of aldosterone-induced proteins, which are involved in sodium and water reabsorption and potassium excretion in the kidneys.

Similar to other spirolactones like spironolactone, this compound also exhibits antiandrogenic activity. This is due to its ability to bind to the androgen receptor (AR), thereby competing with androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and inhibiting their biological effects.

Signaling Pathway of Mineralocorticoid Receptor Antagonism

Caption: this compound competitively inhibits aldosterone binding to the MR.

Experimental Protocols

Detailed below are standardized experimental protocols for characterizing the binding affinity and functional antagonism of compounds like this compound at the mineralocorticoid and androgen receptors.

Mineralocorticoid Receptor (MR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the mineralocorticoid receptor.

Materials:

-

Receptor Source: Cytosol from rabbit kidney or cells transfected with human MR.

-

Radioligand: [3H]-Aldosterone.

-

Test Compound: this compound.

-

Buffers: Tris-EDTA-Glycerol (TEG) buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

Methodology:

-

Receptor Preparation: Prepare cytosol from homogenized rabbit kidneys or transfected cells by centrifugation.

-

Incubation: Incubate the receptor preparation with a fixed concentration of [3H]-Aldosterone and varying concentrations of the test compound (this compound) in TEG buffer.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Androgen Receptor (AR) Competitive Binding Assay

This assay measures the affinity of a test compound for the androgen receptor.

Materials:

-

Receptor Source: Cytosol from rat ventral prostate or cells transfected with human AR.

-

Radioligand: [3H]-Methyltrienolone (R1881).

-

Test Compound: this compound.

-

Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.

-

Scintillation Cocktail.

-

Hydroxylapatite (HAP) slurry.

Methodology:

-

Receptor Preparation: Prepare cytosol from homogenized rat ventral prostates or transfected cells.

-

Incubation: Incubate the cytosol with a fixed concentration of [3H]-R1881 and a range of concentrations of this compound.

-

Separation: Add HAP slurry to adsorb the receptor-ligand complexes. Wash the HAP pellet to remove unbound radioligand.

-

Quantification: Resuspend the HAP pellet in scintillation cocktail and measure radioactivity.

-

Data Analysis: Calculate the IC50 and Ki values as described for the MR binding assay.

In Vitro Aldosterone Antagonist Functional Assay

This cell-based assay evaluates the ability of a test compound to inhibit aldosterone-induced gene expression.

Materials:

-

Cell Line: A mammalian cell line (e.g., CHO-K1, HEK293) co-transfected with expression vectors for the human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an aldosterone-responsive promoter.

-

Agonist: Aldosterone.

-

Antagonist: this compound.

-

Cell Culture Media and Reagents.

-

Luciferase Assay Reagent.

Methodology:

-

Cell Culture: Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with a fixed, submaximal concentration of aldosterone in the presence of increasing concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's protocol.

-

Data Analysis: Plot the reporter gene activity against the concentration of this compound to determine the IC50 value for the antagonist activity.

Experimental Workflow for Characterizing a Novel MR Antagonist

Caption: A typical workflow for the preclinical evaluation of a novel MR antagonist.

References

Dicirenone: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicirenone (developmental code name SC-26304) is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone group.[1] Developed in 1974, it was initially investigated as a diuretic and antihypertensive agent, although it was never brought to market.[1] Like other spirolactones such as spironolactone, this compound functions as a competitive antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone (B195564). This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for its analysis.

Physical and Chemical Properties

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | Propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate[1][2] |

| CAS Number | 41020-79-5[1] |

| Synonyms | SC-26304, 7α-Carboxyisopropylspirolactone, Dicirenona, Dicirenonum |

| Molecular Formula | C₂₆H₃₆O₅ |

| InChI Key | WUVPAYPBMZMHJO-IMNLCBETSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 428.57 g/mol | |

| Melting Point | Not available | Experimental data not found in public literature. |

| Boiling Point | 579.346 °C at 760 mmHg | Predicted value. |

| Solubility | Not available | Experimental data for solubility in water and common organic solvents not found. As a steroidal lactone, it is expected to have low aqueous solubility and be soluble in organic solvents like chloroform (B151607) and benzene, similar to spironolactone. |

| pKa | Not available | |

| logP (XLogP3) | 2.8 | Indicates moderate lipophilicity. |

| Density | 1.187 g/cm³ | Predicted value. |

Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the mineralocorticoid receptor (MR). The MR is a nuclear receptor that plays a crucial role in regulating electrolyte and water balance, primarily through its activation by the steroid hormone aldosterone.

Mineralocorticoid Receptor Signaling Pathway

The canonical signaling pathway of the mineralocorticoid receptor is a well-established genomic mechanism. In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an agonist like aldosterone, the receptor undergoes a conformational change, leading to the dissociation of the HSPs. The activated receptor-ligand complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the transcription of aldosterone-responsive genes. These genes encode proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, which are critical for sodium and water reabsorption in the kidneys.

As an antagonist, this compound binds to the mineralocorticoid receptor but does not induce the conformational changes necessary for the dissociation of heat shock proteins and subsequent transcriptional activation. By occupying the receptor's binding site, this compound prevents aldosterone from binding and initiating the signaling cascade, thereby blocking its physiological effects.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Dicirenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicirenone is a synthetic steroidal antimineralocorticoid belonging to the spirolactone group.[1] It functions as a competitive antagonist of the mineralocorticoid receptor (MR), also known as the aldosterone (B195564) receptor.[2] The mineralocorticoid receptor plays a critical role in the regulation of electrolyte and water balance, and its dysregulation is implicated in various cardiovascular and renal diseases. Consequently, MR antagonists like this compound are valuable tools for research and potential therapeutic agents.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its interaction with the mineralocorticoid receptor. The provided methodologies for a competitive radioligand binding assay and a cell-based functional antagonist assay are fundamental for determining the potency and efficacy of this compound.

Mineralocorticoid Receptor Signaling Pathway

The canonical mineralocorticoid receptor signaling pathway is initiated by the binding of an agonist, such as aldosterone. In its unbound state, the MR resides in the cytoplasm in a complex with chaperone proteins, including heat shock proteins (HSPs). Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of these chaperone proteins. The activated MR-ligand complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding event recruits co-regulators and the transcriptional machinery, ultimately modulating the expression of genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. This compound, as an antagonist, competitively binds to the MR, preventing the binding of aldosterone and the subsequent downstream signaling events.

Figure 1: Mineralocorticoid Receptor Signaling Pathway.

Quantitative Data

| Compound | Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |

| Spironolactone | Functional Antagonist | Aldosterone | CHO-K1 (MR-LBD) | 24 | [3][4] |

| Eplerenone | Functional Antagonist | Aldosterone | CHO-K1 (MR-LBD) | 990 | [5] |

| Finerenone | Functional Antagonist | Aldosterone | CHO-K1 (MR-LBD) | 18 | |

| Esaxerenone | Functional Antagonist | Aldosterone | Not Specified | 3.7 |

Experimental Protocols

Competitive Radioligand Binding Assay for Mineralocorticoid Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the human mineralocorticoid receptor through competition with a radiolabeled ligand, such as [³H]-Aldosterone.

Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line overexpressing the human mineralocorticoid receptor (e.g., HEK293-hMR or CHO-hMR).

-

Radioligand: [³H]-Aldosterone.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Reference Compound: Spironolactone, for comparison.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Non-specific Binding Control: A high concentration of a non-labeled MR ligand (e.g., 10 µM Aldosterone).

-

96-well Plates: For incubation.

-

Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold.

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen membrane preparation on ice.

-

Homogenize the membranes in ice-cold Binding Buffer and determine the protein concentration (e.g., using a BCA assay).

-

Dilute the membranes in Binding Buffer to the desired final concentration (typically 50-100 µg protein per well).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of Binding Buffer.

-

Non-specific Binding: Add 50 µL of non-specific binding control (e.g., 10 µM Aldosterone).

-

Competition Binding: Add 50 µL of varying concentrations of this compound or the reference compound (e.g., Spironolactone) in Binding Buffer.

-

Add 50 µL of [³H]-Aldosterone (at a concentration close to its Kd, e.g., 1-2 nM) to all wells.

-

Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester or vacuum manifold.

-

Wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter mats.

-

Place the dried filters into scintillation vials or a filter plate, add scintillation cocktail, and seal.

-

Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell-Based Functional Antagonist Assay (Reporter Gene Assay)

This assay measures the ability of this compound to inhibit the aldosterone-induced transcriptional activation of the mineralocorticoid receptor in a cellular context.

Materials:

-

Reporter Cell Line: A mammalian cell line (e.g., HEK293 or CHO-K1) stably co-transfected with an expression vector for the full-length human mineralocorticoid receptor and a reporter vector containing a luciferase gene under the control of an MR-responsive promoter.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Agonist: Aldosterone.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Reference Compound: Spironolactone.

-

Assay Medium: Cell culture medium with reduced serum or serum-free, depending on the assay optimization.

-

96-well Cell Culture Plates: White, opaque plates suitable for luminescence measurements.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Culture the reporter cells according to standard protocols.

-

Harvest the cells and seed them into a 96-well white, opaque cell culture plate at a predetermined density (e.g., 10,000-20,000 cells per well).

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of this compound and the reference compound in Assay Medium.

-

Prepare a solution of Aldosterone in Assay Medium at a concentration that elicits a submaximal response (e.g., EC80 concentration, which needs to be predetermined).

-

Remove the culture medium from the cells.

-

Add the prepared solutions to the wells. Each well will receive a constant concentration of Aldosterone and a varying concentration of the antagonist (this compound or Spironolactone). Include control wells with Aldosterone only (maximum response) and vehicle only (baseline). The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Luminescence Detection:

-

Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

-

Remove the medium from the wells.

-

Add the Luciferase Assay Reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the data by expressing the luminescence signal in each well as a percentage of the signal from the wells treated with Aldosterone alone (100%) after subtracting the baseline signal from the vehicle-only wells (0%).

-

Plot the percentage of inhibition against the logarithm of the antagonist (this compound) concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the aldosterone-induced response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Figure 2: Functional Antagonist Assay Workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nonsteroidal Mineralocorticoid Receptor Antagonist Eliciting Cardiorenal Protection Is a New Option for Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Mineralocorticoid Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various cell-based assays essential for the characterization and screening of mineralocorticoid receptor (MR) antagonists. The protocols included are designed to guide researchers in establishing robust and reproducible assays for evaluating the potency and mechanism of action of novel compounds targeting the MR.

Introduction to Mineralocorticoid Receptor Antagonism

The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte balance and blood pressure through its interaction with the steroid hormone aldosterone (B195564).[1] Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases. Consequently, MR antagonists are a vital class of therapeutic agents. Cell-based assays are indispensable tools for the discovery and development of new MR antagonists, allowing for the quantification of their inhibitory activity in a biologically relevant context.

Mineralocorticoid Receptor Signaling Pathway

Upon binding to its agonist, such as aldosterone, the MR undergoes a conformational change, dissociates from chaperone proteins in the cytoplasm, and translocates to the nucleus.[2] In the nucleus, the MR homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulators and the transcriptional machinery, leading to the expression of genes such as the epithelial sodium channel (ENaC) and serum and glucocorticoid-regulated kinase 1 (SGK1), which are key mediators of the physiological effects of MR activation.[3][4] MR antagonists competitively bind to the MR, preventing agonist-induced conformational changes and subsequent downstream signaling events.

Key Cell-Based Assays for MR Antagonists

Several cell-based assay formats are available to assess the activity of MR antagonists, each providing unique insights into the compound's mechanism of action. The most common assays include reporter gene assays, radioligand binding assays, and functional assays that measure downstream cellular events.

Reporter Gene Assays

Reporter gene assays are a widely used method for screening and characterizing MR antagonists due to their high sensitivity and throughput. These assays utilize a host cell line engineered to express the human MR and a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an MR-responsive promoter.

Principle: In the presence of an MR agonist like aldosterone, the activated MR binds to the HREs in the reporter construct, driving the expression of the reporter gene. An MR antagonist will compete with the agonist for MR binding, thereby inhibiting the expression of the reporter gene in a dose-dependent manner. The activity of the reporter enzyme is measured, typically via luminescence or colorimetric methods, providing a quantitative measure of MR antagonism.

Protocol: Luciferase-Based MR Antagonist Reporter Gene Assay

This protocol is a general guideline and may require optimization for specific cell lines and reagents.

Materials:

-

Cell Line: A mammalian cell line stably expressing the human mineralocorticoid receptor and a luciferase reporter construct with an MR-responsive promoter (e.g., CHO-K1, HEK293T).

-

Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics. For the assay, charcoal-stripped FBS is recommended to reduce background from endogenous steroids.

-

Agonist: Aldosterone (e.g., 1 µM stock in DMSO).

-

Test Compounds: MR antagonists to be tested, prepared as stock solutions in DMSO.

-

Assay Plate: 96-well, white, clear-bottom cell culture plates.

-

Luciferase Assay Reagent: Commercially available luciferase substrate and buffer.

-

Luminometer: Plate-reading luminometer.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium containing charcoal-stripped FBS.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test antagonists in assay medium.

-

Prepare the agonist solution at a concentration that elicits approximately 80% of the maximal response (EC80), which needs to be predetermined. For aldosterone, this is typically in the low nanomolar range.

-

Aspirate the seeding medium from the cells.

-

Add 50 µL of the diluted antagonist solutions to the respective wells.

-

Immediately add 50 µL of the agonist solution to all wells except the vehicle control wells.

-

For controls, include wells with cells and medium only (background), cells with agonist only (maximum signal), and cells with vehicle (DMSO) only.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Aspirate the medium from the wells.

-

Add 50 µL of 1X PBS to each well and then aspirate to wash the cells.

-

Add 20-50 µL of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking.

-

Add 50-100 µL of the luciferase assay reagent to each well.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data by expressing the luminescence in each well as a percentage of the maximum signal (agonist only).

-

Plot the normalized response versus the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Radioligand Binding Assays

Radioligand binding assays directly measure the ability of a test compound to compete with a radiolabeled ligand for binding to the MR. These assays are typically performed using whole cells or membrane preparations from cells overexpressing the MR.

Principle: A radiolabeled MR agonist (e.g., [³H]-aldosterone) is incubated with the cells or membranes. The amount of radioligand that binds specifically to the MR is determined. In a competition assay, increasing concentrations of an unlabeled antagonist are added to displace the binding of the radioligand. The reduction in radioactivity bound to the receptor is a measure of the antagonist's affinity for the MR.

Protocol: Whole-Cell [³H]-Aldosterone Competition Binding Assay

Materials:

-

Cell Line: A cell line overexpressing the human MR (e.g., COS-1, HEK293).

-

Radioligand: [³H]-Aldosterone.

-

Unlabeled Ligand: Cold (non-radioactive) aldosterone for determining non-specific binding.

-

Test Compounds: Unlabeled MR antagonists.

-

Assay Buffer: e.g., Tris-HCl buffer with additives.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Fluid and Counter.

Procedure:

-

Cell Preparation:

-

Culture cells to near confluency.

-

Harvest the cells and resuspend them in assay buffer at a determined concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test antagonist.

-

Total Binding: Add cell suspension and [³H]-aldosterone (at a concentration near its Kd).

-

Non-specific Binding: Add cell suspension, [³H]-aldosterone, and a high concentration of unlabeled aldosterone (e.g., 1000-fold excess).

-

Competition: Add cell suspension, [³H]-aldosterone, and varying concentrations of the test antagonist.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding versus the logarithm of the antagonist concentration.

-

Determine the IC50 value from the competition curve.

-